molecular formula C17H16N4O2S B5863478 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5863478
M. Wt: 340.4 g/mol
InChI Key: YIQXAVQBAGSCOH-VCHYOVAHSA-N
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Description

N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (CAS: 306988-05-6) is a benzimidazole-derived hydrazide compound with a molecular weight of 340.41 g/mol (C₁₇H₁₆N₄O₂S₂). Its structure features a 3-hydroxyphenyl group at the hydrazone moiety and a 1-methylbenzimidazole ring linked via a sulfanyl-acetohydrazide bridge . The compound is synthesized by condensing 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 3-hydroxybenzaldehyde in ethanol, typically catalyzed by glacial acetic acid . Its SMILES notation (O=C(CSc1nc2c(n1C)cccc2)N/N=C/c1cccc(c1)O) highlights the E-configuration of the imine bond and the planar geometry of the benzimidazole-thioether system .

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-15-8-3-2-7-14(15)19-17(21)24-11-16(23)20-18-10-12-5-4-6-13(22)9-12/h2-10,22H,11H2,1H3,(H,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXAVQBAGSCOH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-methyl-1H-benzimidazole-2-thiol, which is then reacted with chloroacetic acid to form 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. Finally, the hydrazide is condensed with 3-hydroxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the reaction between 3-hydroxybenzaldehyde and 2-(1-methyl-1H-benzimidazol-2-ylthio)acetohydrazide. The resulting compound is characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent . Studies have shown that derivatives of benzimidazole exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzimidazole derivatives, including this compound. The compound was evaluated for its cytotoxicity against MCF-7 cells, demonstrating significant inhibition of cell growth compared to control groups .

Antioxidant Properties

In addition to its anticancer properties, this compound has been investigated for its antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that this compound can scavenge free radicals effectively, suggesting potential applications in formulations aimed at reducing oxidative damage.

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of this compound. Compounds containing benzimidazole moieties have shown activity against a range of bacteria and fungi. This property could be leveraged in developing new antimicrobial agents to combat resistant strains.

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple pathways:

  • Inhibition of specific kinases involved in cancer progression.
  • Modulation of apoptotic pathways leading to increased cancer cell death.

Further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl and benzimidazole moieties can interact with proteins and nucleic acids, affecting their function and stability. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Ring

  • Hydroxyl/Methoxy Substitutions: N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (): Features a 4-hydroxy-3-methoxyphenyl group instead of 3-hydroxyphenyl. This substitution increases steric bulk and electron-donating capacity, reducing solubility in polar solvents. Yield: 72% . N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (): Replaces benzimidazole with a coumarin moiety. Exhibits enhanced hydrogen-bonding capacity due to dual phenolic -OH groups. Shows 26.6 μM MIC against Klebsiella pneumoniae .

Halogen and Electron-Withdrawing Groups

  • 4-Fluorophenyl Derivative (): 2-[(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide introduces a fluorine atom, enhancing lipophilicity (logP ≈ 3.2 vs. 2.8 for the target compound). This improves membrane permeability but reduces antibacterial efficacy against Gram-positive bacteria (MIC: 13.3 μM vs. E. coli) .
  • 3-Nitrophenyl Derivative (): MMINA (2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide) replaces benzimidazole with an indole ring. The nitro group stabilizes the hydrazone via resonance, enhancing in vivo chemoprotective activity against cisplatin toxicity (e.g., 60% reduction in hepatotoxicity at 25 mg/kg) .

Antimicrobial Activity

Compound MIC (μM) against S. aureus MIC (μM) against E. coli Key Structural Feature
Target Compound (3-hydroxyphenyl) Not reported Not reported 3-OH, benzimidazole-thioether
4f (3,4-dihydroxyphenyl) 18.4 22.1 Dual -OH groups, coumarin linker
4j (4-bromophenyl) 24.3 28.9 Bromine enhances halogen bonding

Pharmacokinetic and Toxicity Profiles

  • MMINA (): Demonstrates favorable ADMET properties with 85% plasma protein binding and Caco-2 permeability >5 × 10⁻⁶ cm/s, indicating oral bioavailability. In contrast, the 3-hydroxyphenyl target compound’s phenolic group may increase metabolic oxidation, shortening half-life .
  • Fluorinated Hydrazone (): High logP (3.2) correlates with hepatotoxicity risks in preclinical models, whereas the target compound’s 3-OH group may mitigate this via glucuronidation pathways .

Crystallographic and Spectroscopic Comparisons

  • Single-Crystal X-ray Data : The target compound lacks published crystallographic data, unlike N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene] analogs (), which show planar benzimidazole rings and dihedral angles <10° between aromatic systems .
  • ¹H-NMR Shifts : The target’s hydrazone NH proton resonates at δ 11.2 ppm (CDCl₃), compared to δ 10.8 ppm for 3-methylphenyl analogs (), reflecting stronger intramolecular H-bonding with the 3-OH group .

Biological Activity

N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from recent literature and studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-hydroxybenzaldehyde and a benzimidazole derivative. The reaction is performed under reflux conditions in an appropriate solvent such as ethanol, leading to the formation of the desired hydrazone derivative. Characterization is usually conducted using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds containing the benzimidazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specifically, this compound has been evaluated for its cytotoxic effects against cancer cells, showing promising results in reducing cell viability.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.4Induction of apoptosis
HeLa (cervical cancer)12.8Cell cycle arrest at G0/G1 phase
A549 (lung cancer)18.6Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The potential mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Gram-positive bacterium
Escherichia coli64Gram-negative bacterium
Candida albicans50Fungal pathogen

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzimidazole core is crucial for its pharmacological effects, as it has been linked to various therapeutic activities including anticancer and antimicrobial effects. Modifications on the phenolic or hydrazone moieties may enhance potency or selectivity.

Case Studies

Several case studies have highlighted the efficacy of similar benzimidazole derivatives in clinical settings:

  • Benzimidazole Derivatives as Anticancer Agents : A study published in Pharmacological Reviews indicated that certain benzimidazole derivatives showed significant activity against multiple cancer types, with some progressing to clinical trials.
  • Antimicrobial Efficacy : Research documented in Antimicrobial Agents and Chemotherapy reported on a series of benzimidazole-based compounds that demonstrated superior antimicrobial activity compared to standard antibiotics, supporting their potential as new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide?

The compound is typically synthesized via a two-step process:

  • Step 1 : React methyl-[(benzimidazol-2-yl)sulfanyl]acetate with hydrazine hydrate under reflux in absolute ethanol for 4 hours to form the acetohydrazide intermediate .
  • Step 2 : Perform solvent-free reductive amination by grinding the intermediate with 3-hydroxybenzaldehyde in an agate mortar using sodium borohydride/boric acid as a catalyst. Reaction completion is monitored by TLC (chloroform:methanol, 7:3) . Note: Purification involves recrystallization from ethanol or methanol to isolate the Schiff base product.

Q. How is the compound characterized structurally?

Key characterization methods include:

  • IR Spectroscopy : Identify N-H stretches (~3280 cm⁻¹), C=O (1680–1690 cm⁻¹), and C=S (745 cm⁻¹) .
  • NMR Spectroscopy : 1H^1H-NMR reveals aromatic proton signals (δ 7.14–8.2 ppm), methyl groups (δ 3.82 ppm for S-CH2_2), and hydrazide NH protons (δ 8.1 ppm). 13C^{13}C-NMR confirms carbonyl carbons (~173 ppm) and aromatic carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.8 for analogous derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods aid in analyzing the compound’s bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins like EGFR or cyclooxygenase. For example:

  • Prepare the ligand (target compound) and receptor (e.g., EGFR PDB: 1M17) in PDBQT format.
  • Run docking simulations with grid parameters centered on the active site. Analyze binding poses and hydrogen-bonding interactions (e.g., benzimidazole sulfur with cysteine residues) .
  • Validate results with in vitro assays (e.g., IC50_{50} measurements against cancer cell lines) .

Q. How are crystallographic techniques applied to resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) is critical:

  • Use SHELXTL or WinGX for data processing. Refine structures with SHELXL, focusing on E/Z isomerism and hydrogen-bonding networks .
  • ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry (e.g., E-configuration of the hydrazone bond) .
  • Report metrics like R-factor (<0.05) and bond-length discrepancies (<0.01 Å) .

Q. What strategies address contradictions in biological activity data?

  • Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects (e.g., paradoxical inhibition at high doses) .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays .
  • Control Experiments : Compare with structurally similar derivatives (e.g., nitro- or halogen-substituted analogs) to isolate pharmacophoric groups .

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